molecular formula C13H11NO2S B8422167 alpha-N-benzoylamino-2-acetylthiophene

alpha-N-benzoylamino-2-acetylthiophene

Cat. No.: B8422167
M. Wt: 245.30 g/mol
InChI Key: KZUJIZJQJKLICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-N-benzoylamino-2-acetylthiophene is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(2-oxo-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C13H11NO2S/c15-11(12-7-4-8-17-12)9-14-13(16)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)

InChI Key

KZUJIZJQJKLICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g of N-[(2-thienylcarbonyl)methyl]amine hydrochloride, 10 g of sodium bicarbonate and 3.9 g of benzoyl chloride are treated in the same manner as described in Preparation 1-(3). 6.4 g of N-benzoyl-N-[(2-thienylcarbonyl)methyl]amine are thereby obtained. Yield: 93.3%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500 mL, round-bottomed, 3-necked flask was charged with 23.0 g (142.7 mmol) of 2-phenyl-5-oxazolone, and 250 mL of dried methylene chloride, and cooled in an ice bath under a nitrogen atmosphere. Using a powder addition funnel, 57.0 g (3.0 equiv.) of aluminum chloride was added over a period of 1 hour to the stirred reaction mixture. After holding for 20 minutes the gradual addition of thiophene (14.4 mL, 1.22 equiv.) was carried out over a 1 hour period. The reaction mixture was then stirred overnight (15 hours) at room temperature, and the reaction was then quenched by the addition of iced water. The product was extracted several times with methylene chloride, and the combined extracts were dried over anhydrous sodium sulfate, filtered, then stripped on a rotary evaporator. After drying at the pump the crude product (33.96 g) was recrystallized from hot methanol with activated charcoal treatment to yield 14.77 g (42.2%) of α-N-benzoylamino-2-acetylthiophene was a white solid; mp 153°-154° C. Re-work of the mother liquor afforded a second batch of product (mp 140°-146° C.), bringing the total yield of product to 47.3%.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
14.4 mL
Type
reactant
Reaction Step Three

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